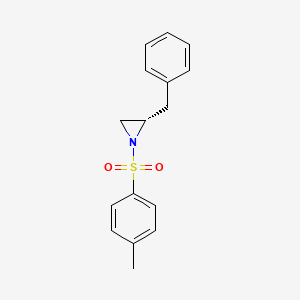

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-13-7-9-16(10-8-13)20(18,19)17-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3/t15-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISURUORMAKCTFF-MYJWUSKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451032 | |

| Record name | (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-64-9 | |

| Record name | (S)-2-Benzyl-1-tosylaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62596-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a chiral aziridine of significant interest in medicinal and synthetic chemistry.[1][2] The synthesis originates from the readily available and optically pure amino alcohol, (S)-phenylalaninol.[3] The described methodology is a robust, two-step, one-pot procedure involving the N-tosylation of the amino group followed by an in-situ, base-mediated intramolecular cyclization. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for ensuring a high-yield, high-purity synthesis. This document is intended for researchers and professionals in organic synthesis and drug development who require a reliable and well-understood method for accessing this valuable synthetic building block.

Introduction: The Strategic Importance of Chiral N-Tosyl Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, are highly versatile intermediates in organic synthesis due to the inherent strain in their structure.[4] This ring strain makes them susceptible to nucleophilic ring-opening reactions, providing a powerful tool for the stereospecific introduction of nitrogen-containing functionalities. When an electron-withdrawing group, such as a p-tolylsulfonyl (tosyl) group, is attached to the nitrogen atom, the aziridine becomes "activated," significantly enhancing its reactivity towards a wide array of nucleophiles.[5]

The compound this compound is a particularly valuable chiral building block.[2] Its defined stereochemistry allows for the synthesis of enantiomerically pure molecules, a critical requirement in the pharmaceutical industry where a drug's efficacy and safety are often dependent on its specific stereoisomeric form.[2] This specific aziridine serves as a precursor to a variety of complex, biologically active molecules and is a key intermediate in asymmetric synthesis.[1][2]

The synthetic strategy detailed herein is a modification of the well-established Wenker aziridine synthesis, which transforms a β-amino alcohol into an aziridine.[6][7] Our chosen method offers a more direct, one-pot approach that avoids the isolation of intermediates and utilizes common, inexpensive reagents, making it highly practical for laboratory-scale synthesis.[5][7]

Synthetic Scheme & Mechanism

The overall transformation from (S)-phenylalaninol to the target aziridine is a two-step process occurring in a single reaction vessel.

Step 1: N-Tosylation The synthesis begins with the N-tosylation of (S)-phenylalaninol. The primary amine is a potent nucleophile and readily attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). An inorganic base is used to neutralize the HCl generated during the reaction, driving the formation of the N-tosyl amino alcohol intermediate.

Step 2: Intramolecular Cyclization (SN2) The crucial ring-closing step is an intramolecular Williamson ether-like synthesis. The base activates the hydroxyl group, which is then tosylated by a second equivalent of TsCl, converting it into an excellent leaving group (OTs). The sulfonamide nitrogen, now deprotonated by the base, acts as the intramolecular nucleophile. It attacks the carbon bearing the tosylate leaving group in a classic SN2 fashion, leading to inversion of configuration at that center (though in this specific substrate, the stereocenter of interest is adjacent to the reaction site). This nucleophilic attack displaces the tosylate group and forms the strained three-membered aziridine ring.[8]

The diagram below illustrates the mechanistic pathway.

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol is adapted from established one-pot procedures for the synthesis of N-tosyl aziridines from amino alcohols.[5][7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| (S)-Phenylalaninol | 151.21 | 1.51 g | 10.0 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 4.77 g | 25.0 | 2.5 |

| Potassium hydroxide (KOH), pellets | 56.11 | 2.0 g | ~35.6 | ~3.6 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

| Water (deionized) | - | 20 mL | - | - |

| Toluene | - | 50 mL | - | - |

| Saturated aq. NaHCO₃ | - | 30 mL | - | - |

| Brine (Saturated aq. NaCl) | - | 30 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

| Hexanes | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Equipment for flash column chromatography (optional, for highest purity)

-

Melting point apparatus

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Caption: Figure 2: Experimental Workflow

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-phenylalaninol (1.51 g, 10.0 mmol), potassium hydroxide pellets (2.0 g), water (20 mL), and dichloromethane (20 mL).

-

Reagent Addition: Place the flask in an ice bath and stir the biphasic mixture vigorously. Once cooled, add p-toluenesulfonyl chloride (4.77 g, 25.0 mmol) in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction between TsCl and the amine/hydroxide.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting amino alcohol spot.

-

Aqueous Workup: Once the reaction is complete, add ice and additional water (~20 mL) to the flask to dissolve the inorganic salts and quench any remaining TsCl.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

-

Washing: Combine all organic extracts. Wash the combined organic layer sequentially with saturated aqueous sodium bicarbonate (30 mL) and then brine (30 mL).[9] Causality: The bicarbonate wash removes any p-toluenesulfonic acid byproduct, while the brine wash helps to remove residual water before drying.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often an off-white solid, can be purified by recrystallization.[9] A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of warm ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.

Expected Results and Characterization

-

Yield: 75-85%

-

Appearance: White to off-white crystalline solid.[2]

-

Optical Rotation: [α]²⁰/D +8.8° (c = 1.3 in toluene).[2]

Safety and Handling

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Potassium Hydroxide (KOH): Caustic. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

-

General: All experimental procedures should be carried out by trained personnel in a properly equipped laboratory.

Conclusion

The one-pot synthesis of this compound from (S)-phenylalaninol is an efficient and reliable method for accessing this important chiral building block. The procedure leverages simple, inexpensive reagents and avoids the isolation of intermediates, making it a practical choice for laboratory-scale synthesis.[5][7] By understanding the underlying mechanism and adhering to the detailed protocol, researchers can consistently obtain high yields of the desired product in high purity. This guide provides the necessary technical foundation for professionals in synthetic and medicinal chemistry to successfully implement this valuable transformation in their research endeavors.

References

-

Wikipedia. Aziridines. [Link]

-

YouTube. (2022-02-04). Wenker Aziridine Synthesis Mechanism | Organic Chemistry. [Link]

-

National Institutes of Health (NIH). (2025-04-07). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC. [Link]

-

Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902. [Link]

-

Chem-supply.net. This compound. [Link]

-

Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]

-

National Institutes of Health (NIH). (2014-05-16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]

-

American Chemical Society. Deprotection of Sulfonyl Aziridines. [Link]

-

ResearchGate. (2026-01-03). Synthesis of aziridines from amino alcohols. [Link]

-

MDPI. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

-

The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Pinarci and Moura-Letts. Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. [Link]

-

Organic Syntheses. Aziridine, 2-benzyl-3-phenyl-, cis - Organic Syntheses Procedure. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Organic Syntheses. 1 - Organic Syntheses Procedure. [Link]

-

ResearchGate. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. [Link]

-

National Institutes of Health (NIH). phenylalaninol, (S)- | C9H13NO. [Link]

-

Supporting Information. Preparation of aziridines. [Link]

-

ResearchGate. (2026-01-15). A metal-free route to substituted imidazolidines via ring-opening cyclization (ROC) of activated aziridines with N-benzylanilines: DA-COP catalyzed photo-oxidative C-H activation. [Link]

-

PrepChem.com. Synthesis of N-tosyl-L-alanine. [Link]

-

Tetrahedron. This compound. [Link]

-

Thieme. Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. [Link]

-

SpectraBase. N-benzyl-p-toluenesulfonamide. [Link]

- Google Patents.

Sources

- 1. FCKeditor - Resources Browser [communitygroundworks.org]

- 2. chemimpex.com [chemimpex.com]

- 3. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aziridines - Wikipedia [en.wikipedia.org]

- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 8. Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine is a chiral molecule of significant interest in synthetic and medicinal chemistry.[1] As a versatile building block, its three-membered aziridine ring, activated by the electron-withdrawing p-tolylsulfonyl group, is primed for nucleophilic ring-opening reactions. This reactivity, combined with the stereochemical information embedded in its chiral center, makes it a valuable precursor for the asymmetric synthesis of complex nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules.[1] Understanding the physical properties of this compound is paramount for its effective use in the laboratory, ensuring purity, proper handling, and the successful execution of synthetic transformations. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols and safety considerations.

Molecular Structure and Key Physicochemical Properties

The foundational physical and chemical properties of this compound are summarized in the table below. These properties are crucial for the identification and handling of the compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₇NO₂S |

| Molecular Weight | 287.38 g/mol |

| CAS Number | 62596-64-9 |

| Appearance | White to off-white powder |

| Melting Point | 92-94 °C |

| Optical Rotation | [α]²⁰/D = +8.8° ± 0.5° (c = 1.3 in Toluene) |

Table 1: Key Physicochemical Properties of this compound.[1]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound in a deuterated chloroform (CDCl₃) solvent are outlined below.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.35 | d | 2H | Ar-H (meta to SO₂) |

| ~7.30-7.15 | m | 5H | Phenyl-H |

| ~3.80 | m | 1H | Aziridine-CH |

| ~3.10 | dd | 1H | Benzyl-CH₂ |

| ~2.95 | dd | 1H | Benzyl-CH₂ |

| ~2.45 | s | 3H | Tolyl-CH₃ |

| ~2.40 | d | 1H | Aziridine-CH₂ |

| ~2.05 | d | 1H | Aziridine-CH₂ |

Table 2: Expected ¹H NMR Data.

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~144.5 | Ar-C (ipso to SO₂) |

| ~137.0 | Ar-C (ipso to benzyl) |

| ~135.0 | Ar-C (ipso to CH₃) |

| ~129.8 | Ar-CH (meta to SO₂) |

| ~128.5 | Phenyl-CH |

| ~128.0 | Ar-CH (ortho to SO₂) |

| ~126.5 | Phenyl-CH |

| ~40.0 | Aziridine-CH |

| ~38.0 | Benzyl-CH₂ |

| ~36.0 | Aziridine-CH₂ |

| ~21.5 | Tolyl-CH₃ |

Table 3: Expected ¹³C NMR Data.

Rationale for Expected Data: The predicted chemical shifts are based on the analysis of structurally similar N-tosylaziridines reported in the literature. For instance, the characteristic downfield shifts for the aromatic protons ortho to the sulfonyl group are a consistent feature in these molecules. The diastereotopic nature of the benzylic and aziridine methylene protons will result in distinct signals, likely appearing as doublets of doublets due to geminal and vicinal coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2920-2850 | Medium | Aliphatic C-H stretch |

| ~1595 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~910 | Medium | Aziridine ring deformation |

Table 4: Expected IR Absorption Bands.

Causality Behind Assignments: The strong absorptions around 1320 cm⁻¹ and 1160 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively, and are a key diagnostic feature for N-tosyl compounds.[2] The bands in the aromatic region confirm the presence of the phenyl and tolyl groups, while the aziridine ring deformation is expected at a lower frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecule.

| Ion | Calculated m/z |

| [M+H]⁺ | 288.1053 |

| [M+Na]⁺ | 310.0872 |

Table 5: Expected HRMS Data.

Fragmentation Insights: Under electron ionization (EI) or collision-induced dissociation (CID), fragmentation would likely involve the loss of the tosyl group (155 amu) and cleavage of the benzyl group (91 amu), providing further structural confirmation.

Solubility Profile

The solubility of a compound is a critical parameter for its use in reactions, purification, and analytical procedures. A general solubility profile for this compound is provided below.

| Solvent | Solubility |

| Water | Insoluble |

| Toluene | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Diethyl Ether | Sparingly Soluble |

| Hexane | Sparingly Soluble |

| Methanol | Sparingly Soluble |

Table 6: General Solubility Profile.

Field-Proven Insights: The non-polar nature of the benzyl and tolyl groups dominates the molecule's solubility, rendering it highly soluble in common non-polar organic solvents like dichloromethane and toluene. Its solubility is lower in more polar solvents like methanol and very low in highly non-polar alkanes like hexane. The insolubility in water is expected for a molecule of this size and polarity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physical properties of this compound. These protocols are designed to be self-validating systems for ensuring data accuracy.

Melting Point Determination

Caption: Workflow for accurate melting point determination.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will depress the melting point.

-

Place a small amount of the dry sample on a watch glass and crush it into a fine powder.

-

Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point (92-94°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

-

Validation:

-

Repeat the measurement at least twice more with fresh samples to ensure reproducibility.

-

Periodically calibrate the thermometer of the apparatus using certified melting point standards.

-

Optical Rotation Measurement

Caption: Procedure for measuring specific optical rotation.

-

Solution Preparation:

-

Accurately weigh approximately 130 mg of this compound.

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Add high-purity toluene to the flask, dissolving the solid completely, and then dilute to the mark. This creates a solution with a concentration (c) of 0.013 g/mL.

-

-

Polarimeter Measurement:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument by taking a reading of a cell filled with pure toluene (the blank).

-

Rinse the sample cell with a small amount of the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and record the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

-

The final value should be reported with the temperature, wavelength (D for the sodium D-line), concentration, and solvent.

-

Safety and Handling

This compound, like other aziridine derivatives, should be handled with care due to its potential reactivity and biological activity.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of the fine powder.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

This compound is a valuable chiral building block in modern organic synthesis. A thorough understanding of its physical properties, as detailed in this guide, is fundamental to its successful application. The provided data and protocols offer a robust framework for researchers to confidently identify, handle, and utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

- Pinarci, E., & Moura-Letts, G. (2022).

Sources

1H NMR spectrum of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. As a chiral building block, this compound is significant in synthetic and medicinal chemistry for creating enantiomerically pure pharmaceuticals.[1] An accurate interpretation of its ¹H NMR spectrum is critical for structural verification and purity assessment. This document offers a detailed breakdown of the chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton, grounded in the principles of stereochemistry and magnetic resonance. It further provides a robust, step-by-step protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.

Introduction: The Significance of this compound

This compound, also known as (S)-2-Benzyl-1-tosylaziridine, is a versatile chiral intermediate.[1] Its strained three-membered aziridine ring, activated by the electron-withdrawing p-tolylsulfonyl (tosyl) group, makes it an excellent electrophile for stereospecific ring-opening reactions. This property is extensively utilized in the asymmetric synthesis of complex nitrogen-containing molecules, including novel drug candidates where specific stereoisomers are essential for therapeutic efficacy and safety.[1]

Given its role, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the primary analytical tool for this purpose. The spectrum, however, is not trivial. The molecule's single chiral center renders the protons on the adjacent benzylic and aziridine methylene groups diastereotopic, leading to complex splitting patterns that require careful analysis. This guide aims to deconstruct this complexity and provide a clear interpretive framework.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, one must first analyze the distinct proton environments within the molecule. The key structural features influencing the spectrum are the chiral center at the C2 position of the aziridine ring and the magnetically anisotropic groups (benzyl and tolyl).

The presence of the stereocenter at C2 means that the two protons of the adjacent CH₂ groups (the benzylic CH₂ and the aziridine C3-CH₂) are chemically non-equivalent.[2][3] They are termed "diastereotopic" because replacing either proton with a different group would create a diastereomer.[3][4] Consequently, these protons will have different chemical shifts and will couple with each other, often resulting in complex multiplets.[5][6]

Diagram 1: Molecular Structure and Proton Labeling

Caption: Labeled protons in (S)-2-Benzyl-1-tosylaziridine.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is typically recorded in deuterated chloroform (CDCl₃) at a frequency of 400 or 500 MHz. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The following analysis dissects the spectrum into its constituent parts.

The Aziridine Ring Protons (Hₐ, Hₑ, and Hₓ)

The three protons on the strained aziridine ring form a complex AMX or ABX spin system and are found in the most upfield region of the spectrum (excluding the tolyl-methyl group).

-

Hₓ (Methine Proton at C2): This proton, being adjacent to both the chiral center and the electron-withdrawing benzyl and tosyl groups, typically appears as a multiplet (often a doublet of doublets) around δ 3.7-3.8 ppm . It couples with the two diastereotopic protons on C3 (Hₐ and Hₑ).

-

Hₐ and Hₑ (Methylene Protons at C3): These two protons are diastereotopic. They have distinct chemical shifts and couple with each other (geminal coupling, ²J) and with Hₓ (vicinal coupling, ³J).

-

Coupling Constants: The coupling constants (J-values) are characteristic of the rigid three-membered ring geometry.[9]

The Benzylic Protons (Hα' and Hα'')

Similar to the C3-protons of the aziridine ring, the two benzylic protons are diastereotopic due to the adjacent chiral center. They appear as a complex multiplet or as two distinct doublets of doublets.

-

Chemical Shift: This AB quartet is typically centered around δ 2.8-3.4 ppm . The precise shifts can vary depending on the conformation of the benzyl group.

-

Multiplicity: These protons couple with each other (geminal coupling) and with the Hₓ proton (vicinal coupling), resulting in a complex pattern. The geminal coupling (²J) is typically in the range of 12-15 Hz.

The Aromatic Protons (Tolyl and Phenyl Groups)

-

p-Tolyl Group: The tosyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

-

The two protons ortho to the sulfonyl group are deshielded and appear as a doublet around δ 7.8-7.9 ppm .[7][8]

-

The two protons meta to the sulfonyl group appear as a doublet further upfield, around δ 7.3-7.4 ppm .[7][8]

-

The coupling constant between these ortho and meta protons (³J) is typically 8.0-8.5 Hz .[11]

-

-

Phenyl Group: The five protons of the benzyl group are often not well-resolved and appear as a broad multiplet in the range of δ 7.1-7.3 ppm .[8]

The Methyl Protons of the Tolyl Group

The three equivalent protons of the methyl group on the p-tolyl substituent give rise to a sharp singlet.

-

Chemical Shift: This signal is found in the upfield region of the spectrum, typically around δ 2.4 ppm .[7][8]

Summary of ¹H NMR Data

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| Tolyl-CH₃ | 2.4 | Singlet (s) | N/A |

| Aziridine-Hₐ | 2.3 - 2.4 | Doublet of Doublets (dd) | ³J ≈ 4.0-5.0, ²J ≈ 1.5 |

| Benzylic-CH₂ | 2.8 - 3.4 | Multiplet (m) | - |

| Aziridine-Hₑ | 2.9 - 3.0 | Doublet of Doublets (dd) | ³J ≈ 7.0-8.5, ²J ≈ 1.5 |

| Aziridine-Hₓ | 3.7 - 3.8 | Multiplet (m) | ³J ≈ 4.0-8.5 |

| Phenyl-H (Benzyl) | 7.1 - 7.3 | Multiplet (m) | - |

| Aromatic-H (Tolyl, meta) | 7.3 - 7.4 | Doublet (d) | ³J ≈ 8.0-8.5 |

| Aromatic-H (Tolyl, ortho) | 7.8 - 7.9 | Doublet (d) | ³J ≈ 8.0-8.5 |

Note: Data is compiled based on typical values observed for N-tosylaziridines and may vary slightly based on solvent and spectrometer frequency.[7][8][12]

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Diagram 2: Experimental Workflow for NMR Analysis

Caption: Standard experimental workflow for NMR data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ is of high purity and stored over molecular sieves to minimize water content. The residual proton signal of CHCl₃ appears at δ 7.26 ppm.[13]

-

Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Tune and match the probe for the ¹H frequency.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm or, if present, the TMS peak to δ 0.00 ppm.

-

Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough understanding of key concepts such as diastereotopicity and the influence of ring strain and anisotropic effects is crucial for its correct interpretation. The characteristic signals of the aziridine ring protons, the complex multiplets of the benzylic protons, and the distinct patterns of the aromatic systems provide a unique fingerprint for this valuable chiral building block. By following the detailed analytical framework and the robust experimental protocol presented in this guide, researchers can confidently verify the identity, purity, and structural integrity of their compound, ensuring the reliability of their subsequent synthetic endeavors.

References

-

Williamson, K. L. (1963). The Nuclear Magnetic Resonance Spectra of Three-Membered Ring Compounds. Journal of the American Chemical Society, 85(5), 516-524. [Link]

-

De, S. et al. (2018). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Organic Letters, 20(15), 4588-4592. [Link]

-

Supporting Information for "Photoredox-Catalyzed Ring-Opening/Annulation of N-Tosylaziridines with Alkenes". (2020). Organic Letters. [Link]

-

Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

NMR Spectroscopy - Coupling constant in proton-NMR continued (Part 8). (2021). YouTube. [Link]

-

Reich, H. J. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? [Link]

-

Al-Shemmary, A. (n.d.). Spotting diastereotopic protons in the NMR spectrum. UoKufa. [Link]

-

Ashenhurst, J. (2012). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Keniche, A., et al. (2014). NMR Investigation of the complexation of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with β-cyclodextrin. Mediterranean Journal of Chemistry, 2(5), 620-628. [Link]

-

Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

-

Supporting Information for "Copper-Catalyzed Denitrogenative [3+2] Cycloaddition of N-Tosylhydrazones and Nitroolefins". (2013). Organic Letters. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. rsc.org [rsc.org]

- 13. scs.illinois.edu [scs.illinois.edu]

The Synthetic Cornerstone: A Technical Guide to (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

Abstract

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a chiral three-membered nitrogen heterocycle, stands as a cornerstone in modern asymmetric synthesis. Its significance is rooted in its dual nature: the inherent ring strain of the aziridine core renders it a potent electrophile for regio- and stereoselective ring-opening reactions, while the activating N-tosyl group and the chiral center provide a predictable and powerful handle for constructing complex molecular architectures. This guide provides an in-depth exploration of this reagent, detailing its synthesis from readily available chiral precursors, its fundamental reactivity, and its application in the stereocontrolled synthesis of high-value molecules, including key intermediates for drug discovery. We offer field-proven protocols, mechanistic insights, and a comprehensive analysis of its chemical properties to empower researchers in leveraging this versatile building block for their synthetic campaigns.

Introduction: The Strategic Value of a Strained Ring

In the landscape of synthetic organic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity.[1] Chiral aziridines have emerged as exceptionally valuable intermediates due to their high reactivity and the stereospecificity of their transformations.[1] this compound (CAS 62596-64-9) is a preeminent member of this class.

The molecule's utility stems from several key features:

-

High Ring Strain (~27 kcal/mol): This thermodynamic driving force facilitates ring-opening reactions under mild conditions.

-

Electrophilic Activation: The electron-withdrawing p-toluenesulfonyl (tosyl) group on the nitrogen atom polarizes the C-N bonds, activating the ring carbons for nucleophilic attack. This group also serves as a robust protecting group that can be removed under specific conditions.

-

Defined Stereochemistry: The (S)-configuration at the C2 position allows for the transfer of chirality, enabling the synthesis of enantiomerically enriched products. This is crucial in medicinal chemistry, where a single enantiomer often accounts for the desired therapeutic effect.

This guide will systematically deconstruct the synthesis, characterization, and strategic application of this reagent, providing the scientific community with a practical and authoritative resource.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 62596-64-9 | [1][2] |

| Molecular Formula | C₁₆H₁₇NO₂S | [1][2] |

| Molecular Weight | 287.38 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 92-94 °C (lit.) | [1] |

| Optical Rotation | [α]²⁰/D +8.8° (c = 1.3 in toluene) | [1] |

| Purity | ≥ 97.5% (GC) | [1] |

Spectroscopic Characterization (Expected)

While a publicly available, high-resolution spectrum is not readily found in the literature, the following are the expected NMR and IR characteristics based on the molecule's structure. Researchers must confirm the identity of their synthesized material using standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.

-

δ ~7.1-7.4 ppm (m, 7H): Aromatic protons of the benzyl group and the tosyl group meta to the sulfonyl group.

-

δ ~3.0-3.2 ppm (m, 1H): Methine proton on the aziridine ring (C2-H).

-

δ ~2.8-3.0 ppm (dd, 1H) & ~2.6-2.8 ppm (dd, 1H): Methylene protons of the benzyl group (CH₂Ph).

-

δ ~2.4 ppm (s, 3H): Methyl protons of the tosyl group (Ar-CH₃).

-

δ ~2.2-2.3 ppm (d, 1H) & ~1.8-1.9 ppm (d, 1H): Methylene protons on the aziridine ring (C3-H₂).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~144.0 ppm: Quaternary carbon of the tosyl group attached to sulfur.

-

δ ~137.0-138.0 ppm: Quaternary carbons (ipso-carbons of the phenyl and tosyl rings).

-

δ ~127.0-130.0 ppm: Aromatic CH carbons.

-

δ ~40.0-42.0 ppm: Aziridine methine carbon (C2).

-

δ ~38.0-40.0 ppm: Benzyl methylene carbon (CH₂Ph).

-

δ ~35.0-37.0 ppm: Aziridine methylene carbon (C3).

-

δ ~21.5 ppm: Methyl carbon of the tosyl group (Ar-CH₃).

-

-

IR (KBr, cm⁻¹):

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch.

-

~1595 cm⁻¹: Aromatic C=C stretch.

-

~1330 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretch of the sulfonyl group (characteristic).

-

~815 cm⁻¹: C-H out-of-plane bend for a p-disubstituted benzene ring.

-

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Classification: Acute Toxicity 4, Oral (H302: Harmful if swallowed).[3]

-

GHS Pictogram: GHS07 (Exclamation mark).[3]

-

Signal Word: Warning.[3]

-

Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store at room temperature in a dry, well-sealed container.[1]

Synthesis of the Chiral Aziridine

The most reliable and frequently cited method for preparing this compound originates from the readily available chiral pool starting material, (S)-phenylalaninol, which is derived from the natural amino acid L-phenylalanine. This multi-step synthesis ensures the preservation of stereochemical integrity.

Sources

An In-Depth Technical Guide to the Synthesis of Chiral Aziridines from 2-Amino Alcohols

Introduction

Chiral aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates in organic chemistry and drug development.[1] Their inherent ring strain makes them susceptible to stereospecific ring-opening reactions, providing efficient access to a diverse array of complex nitrogenous compounds, including chiral amino alcohols, vicinal diamines, and other valuable synthons.[1][2] Among the various synthetic routes, the intramolecular cyclization of enantiomerically pure 2-amino alcohols represents one of the most direct and reliable strategies for securing the stereochemical integrity of the final aziridine product.[2][3][4]

This guide provides a detailed exploration of the core methodologies for converting chiral 2-amino alcohols into aziridines. We will delve into the mechanistic underpinnings of each transformation, offer field-proven insights into experimental choices, and provide detailed, self-validating protocols for key reactions.

I. The Wenker Synthesis: A Classic Approach and Its Modern Refinements

The Wenker synthesis is a foundational method for preparing aziridines from β-amino alcohols.[5] The classic procedure involves two distinct steps: esterification of the alcohol with sulfuric acid to form a sulfate ester, followed by an intramolecular SN2 cyclization promoted by a strong base.[5][6]

Mechanistic Causality

The core principle of the Wenker synthesis is the transformation of the hydroxyl group—a notoriously poor leaving group—into a sulfate ester, which is an excellent leaving group. In the first step, concentrated sulfuric acid protonates the alcohol and facilitates the formation of the aminoethyl hydrogen sulfate intermediate. The subsequent addition of a strong base, typically sodium hydroxide, serves a dual purpose: it deprotonates the ammonium salt to liberate the neutral amine, which then acts as an intramolecular nucleophile, displacing the sulfate group to form the aziridine ring.[5]

The primary drawback of the original Wenker protocol is its reliance on harsh conditions, including high temperatures (140-250°C) and the use of concentrated strong acid and base.[5][6] These conditions significantly limit its applicability to substrates bearing sensitive functional groups.[6]

The Improved and Mild Wenker Synthesis

To overcome the limitations of the classic method, milder variations have been developed. A significant improvement involves the use of chlorosulfonic acid for the esterification step at lower temperatures, which prevents the acid-catalyzed dehydration and charring often seen with hot sulfuric acid.[7][8] Furthermore, the cyclization step can be effectively promoted by weaker, non-nucleophilic bases like sodium carbonate, which minimizes the formation of elimination byproducts and other side reactions.[7][8] This modified approach significantly broadens the substrate scope to include more complex and sensitive amino alcohols.[8]

Caption: General workflow of the Wenker Aziridine Synthesis.

Experimental Protocol: Improved Wenker Synthesis of (S)-2-Methylaziridine

This protocol is adapted from improved, mild methodologies.[8][9]

-

Esterification:

-

To a stirred solution of (S)-2-amino-1-propanol (1.0 eq) in an appropriate solvent (e.g., CH2Cl2) at 0°C, slowly add chlorosulfonic acid (1.1 eq) dropwise.

-

Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LCMS analysis indicates complete formation of the sulfate ester.

-

Isolate the intermediate sulfate ester by filtration if it precipitates, or use the reaction mixture directly in the next step after careful solvent removal if necessary.

-

-

Cyclization:

-

Prepare a solution or suspension of the crude sulfate ester in a suitable solvent (e.g., acetonitrile or water).

-

Add sodium carbonate (Na2CO3, 2.0-3.0 eq) portion-wise while stirring vigorously.

-

Heat the mixture to a moderate temperature (e.g., 40-60°C) and monitor the reaction by TLC or GC-MS for the formation of the aziridine.

-

Upon completion, cool the reaction to room temperature.

-

-

Workup and Purification:

-

Extract the aziridine product from the aqueous mixture with an organic solvent (e.g., diethyl ether or CH2Cl2).

-

Combine the organic extracts, dry over anhydrous Na2SO4, filter, and carefully concentrate the solvent under reduced pressure (Note: Aziridines can be volatile).

-

Purify the crude product by distillation or column chromatography on silica gel.

-

II. Intramolecular Mitsunobu Reaction: A Mild and Stereospecific Route

The Mitsunobu reaction offers a powerful, one-pot method for converting β-amino alcohols to aziridines under exceptionally mild and neutral conditions.[10][11] This reaction is particularly advantageous for substrates that are sensitive to the acidic or basic conditions of other methods.[6]

Mechanistic Causality

The reaction proceeds via the in-situ activation of the hydroxyl group. A phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a betaine intermediate. This intermediate activates the hydroxyl group of the amino alcohol, converting it into a good leaving group (an oxyphosphonium salt). The nitrogen atom of the amino group then acts as the intramolecular nucleophile, attacking the carbon bearing the activated oxygen. This process occurs via an SN2 mechanism, resulting in a complete inversion of stereochemistry at that carbon center.[12]

The primary challenge of the Mitsunobu reaction lies in the purification of the final product, as the reaction generates stoichiometric amounts of triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate as byproducts.[13]

Caption: Key stages of the intramolecular Mitsunobu aziridination.

Experimental Protocol: Mitsunobu Synthesis of a Chiral Aziridine

This protocol is based on general procedures for intramolecular Mitsunobu reactions of amino alcohols.[10][11]

-

Reaction Setup:

-

Dissolve the chiral 2-amino alcohol (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF) or toluene under an inert atmosphere (N2 or Ar).

-

Cool the solution to 0°C in an ice bath.

-

-

Reagent Addition:

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 20-30 minutes. A color change and/or formation of a precipitate is often observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

-

Monitoring and Completion:

-

Monitor the reaction progress by TLC or LCMS. The reaction may take anywhere from a few hours to 24 hours to reach completion.[11]

-

If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied.

-

-

Workup and Purification:

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

The primary challenge is removing the triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel. A solvent system such as hexane/ethyl acetate is commonly used.

-

III. Sulfonate Activation and Base-Mediated Cyclization

A widely used and highly reliable method for aziridine synthesis involves converting the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate, or nosylate), which is an excellent leaving group. Subsequent treatment with a base promotes intramolecular cyclization.[14] This method is often preferred for its high yields and procedural simplicity.

Mechanistic Causality

This strategy can be executed in a stepwise or a one-pot fashion. For an unprotected amino alcohol, the reaction can be designed to first N-tosylate the amine, followed by O-tosylation of the alcohol. The presence of a base then facilitates the deprotonation of the N-H of the newly formed N-tosyl group, generating a sulfonamide anion. This anion then readily displaces the O-tosyl group in an intramolecular SN2 reaction to furnish the N-tosyl aziridine.[1] The use of an N-tosyl protecting group is common as it activates the resulting aziridine for subsequent nucleophilic ring-opening reactions.[1]

Two complementary one-pot procedures have been developed:

-

For less hindered amino alcohols: Tosylation with excess tosyl chloride in a biphasic system (e.g., water/dichloromethane) with a strong base like potassium hydroxide (KOH) gives high yields.[1]

-

For more substituted amino alcohols: A weaker base like potassium carbonate (K2CO3) in an anhydrous solvent like acetonitrile is often more effective, preventing side reactions.[1]

Caption: Workflow for one-pot N-tosyl aziridine synthesis.

Experimental Protocol: One-Pot Synthesis of an (S)-N-Tosyl Aziridine

This protocol is adapted from the method developed for higher substituted amino alcohols.[1]

-

Reaction Setup:

-

To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (K2CO3, 4.0 mmol) in acetonitrile (2.0 mL), add p-toluenesulfonyl chloride (TsCl, 2.2 mmol) portion-wise at room temperature.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for approximately 6 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material and intermediates.

-

-

Workup and Purification:

-

Add toluene (5 mL) to the reaction mixture to help precipitate the inorganic salts.

-

Filter the solid salts off and wash the filter cake with a small amount of toluene or acetonitrile.

-

Combine the filtrates and evaporate the solvents under reduced pressure.

-

The resulting crude N-tosyl aziridine is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

-

IV. Comparative Summary of Synthetic Methods

| Method | Activating Agent(s) | Base | Typical Conditions | Yield Range | Key Advantages | Key Limitations |

| Classic Wenker | H₂SO₄ | NaOH | High temp (140-250°C) | Moderate | Inexpensive reagents.[5] | Harsh conditions, limited substrate scope.[6] |

| Improved Wenker | ClSO₃H | Na₂CO₃ | Mild temp (0-60°C) | Good to Excellent | Milder conditions, broader scope.[8] | Two distinct steps required. |

| Mitsunobu | PPh₃, DIAD/DEAD | (None) | Neutral, 0°C to RT | 45-82%[10] | Very mild, one-pot, stereospecific (inversion).[6][10] | Stoichiometric byproducts complicate purification.[13] |

| Sulfonylation | TsCl, MsCl | KOH or K₂CO₃ | RT | Good to Excellent | High yields, reliable, one-pot procedures available.[1] | Requires N-protection (e.g., tosyl) for the final product. |

Conclusion

The conversion of chiral 2-amino alcohols to aziridines is a cornerstone of modern asymmetric synthesis. The choice of method—be it the classic yet refined Wenker synthesis, the mild and stereoinvertive Mitsunobu reaction, or the robust sulfonate activation strategy—must be guided by the specific nature of the substrate and the desired final product. The improved Wenker and sulfonate-based methods offer high yields and operational simplicity, making them suitable for robust scale-up, while the Mitsunobu reaction provides an invaluable tool for sensitive and complex molecules where avoiding harsh acidic or basic conditions is paramount. By understanding the mechanistic causality behind each approach, researchers can make informed decisions to efficiently and stereoselectively synthesize the chiral aziridines required for their drug discovery and development programs.

References

- Wenker Aziridine Synthesis Mechanism | Organic Chemistry - YouTube. (2022). YouTube.

- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. (2020). PubMed.

- Wenker synthesis - Wikipedia. Wikipedia.

- Synthesis of aziridines by Mitsunobu reaction (Methods A and B).

- Wenker Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Aziridine synthesis by ring closure reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- N-Activation strategies for aziridination a Nitrene transfer to olefins... - ResearchGate.

- Application Notes and Protocols: Experimental Guide to the Wenker Synthesis of Aziridines from Amino Alcohols - Benchchem. BenchChem.

- An Improved and Mild Wenker Synthesis of Aziridines - Organic Chemistry Portal. (2010). Organic Chemistry Portal.

- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). [Source not available].

- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. (2020). PMC - NIH.

- Synthesis of aziridines from amino alcohols - ResearchGate.

- AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. (2004).

- Synthesis of Aziridines from Amino Alcohols | Download Table - ResearchGate.

- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). [Source not available].

- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PMC - PubMed Central.

- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Source not available].

- Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of aziridines from amino alcohols using triphenylphosphine - ResearchGate.

- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2002). Molecules.

Sources

- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Wenker Synthesis [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 8. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 13. arrow.tudublin.ie [arrow.tudublin.ie]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Formation of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

Abstract

This technical guide provides an in-depth analysis of the synthetic pathway and reaction mechanism for the formation of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a valuable chiral building block in modern organic synthesis. Aziridines, particularly those activated by an N-sulfonyl group, are potent electrophiles for a variety of nucleophilic ring-opening reactions, providing access to complex nitrogen-containing molecules.[1][2] The stereospecific synthesis of this compound is paramount for its application in asymmetric synthesis and drug development.[3] This document elucidates the prevalent and efficient synthetic route starting from the chiral pool amino alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol), detailing the mechanistic intricacies of each step. We will explore the critical roles of reagents, the rationale behind the chosen methodology, and provide a validated experimental protocol for its synthesis.

Introduction: The Significance of Chiral N-Tosylaziridines

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain makes them susceptible to ring-opening reactions, rendering them versatile intermediates in organic chemistry.[1] The synthetic utility of aziridines is significantly enhanced by the introduction of an electron-withdrawing group on the nitrogen atom, such as a p-toluenesulfonyl (tosyl) group. This N-tosyl activation accomplishes two critical functions:

-

Increased Electrophilicity: It renders the ring carbon atoms more susceptible to nucleophilic attack, facilitating a wide range of regio- and stereoselective transformations.[4]

-

Enhanced N-H Acidity: In the precursor amino alcohol, the tosyl group increases the acidity of the amide proton, which is crucial for the base-mediated cyclization step.[5]

The compound this compound is a prime example of a chiral N-activated aziridine. Its defined stereochemistry at the C2 position makes it an invaluable precursor for the enantioselective synthesis of amino acids, alkaloids, β-lactam antibiotics, and other pharmacologically active agents.[3][4][6] Its utility lies in the ability to transfer its stereochemical information to new, more complex molecules through controlled ring-opening reactions.[6]

Synthetic Strategy: A Modified Wenker Synthesis from the Chiral Pool

The most direct and reliable method for preparing enantiomerically pure N-tosyl aziridines is a modification of the classic Wenker synthesis.[7][8] The traditional Wenker synthesis converts a β-amino alcohol into an aziridine via a sulfate ester intermediate, often under harsh conditions.[8][9] The modern, milder approach adapted for this compound leverages the same core principle of intramolecular cyclization but employs tosylates for superior control and efficiency.

The strategic foundation of this synthesis is the use of a starting material from the "chiral pool." L-Phenylalanine, a naturally occurring amino acid, is reduced to its corresponding alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol).[4][5] This approach ensures that the critical (S)-stereocenter is established from the outset, avoiding the need for asymmetric catalysis or chiral resolution. The synthesis proceeds via a high-yielding, three-step sequence: N-tosylation, O-tosylation, and in-situ intramolecular cyclization.[4][5]

In-Depth Mechanistic Analysis

The formation of the aziridine ring is a carefully orchestrated sequence involving the strategic conversion of hydroxyl and amino groups into a leaving group and a nucleophile, respectively, within the same molecule.

Step 1: N-Tosylation of L-Phenylalaninol

The synthesis begins with the protection of the primary amine of L-phenylalaninol. The amine is a more potent nucleophile than the alcohol and will selectively react with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a base such as pyridine.

-

Causality: Pyridine's role is twofold. First, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10] Second, it can act as a nucleophilic catalyst by attacking TsCl to form a highly reactive N-tosylpyridinium salt, which is an even more potent tosylating agent than TsCl itself.[10]

Step 2: O-Tosylation of the N-Protected Amino Alcohol

With the amine protected, the primary hydroxyl group is converted into an excellent leaving group. This is achieved by reacting the N-tosylated intermediate with a second equivalent of TsCl.

-

Causality: The tosylate group (⁻OTs) is an exceptional leaving group because its negative charge is extensively delocalized through resonance across the sulfonyl group and the aromatic ring. This stability significantly lowers the activation energy for the subsequent nucleophilic substitution step.

Step 3: Base-Mediated Intramolecular SN2 Cyclization

This is the crucial ring-forming step. A strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is introduced.[4][5] The base deprotonates the nitrogen of the N-tosyl amide, which has a pKa low enough to be readily removed. The resulting tosylamide anion is a powerful intramolecular nucleophile.

This anion performs a backside attack on the adjacent carbon atom bearing the O-tosyl leaving group. This intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction proceeds with inversion of configuration at the electrophilic carbon. However, since the attack occurs at the primary (C1) carbon of the phenylalaninol backbone, the pre-existing stereocenter at the C2 position remains unaffected. The reaction stereospecifically yields the (S)-aziridine.[4][5]

Validated Experimental Protocol

The following protocol is a robust, self-validating procedure adapted from established literature methods for the one-pot synthesis of N-tosyl aziridines from amino alcohols.[5]

Materials:

-

(S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: Dissolve L-phenylalaninol (1.0 mmol) and potassium hydroxide (2.0 g) in a mixture of water (2.0 mL) and dichloromethane (2.0 mL) in a round-bottomed flask.

-

Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously.

-

Reagent Addition: Add p-toluenesulfonyl chloride (2.5 mmol, 2.5 eq.) portion-wise to the stirring mixture over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Quenching & Extraction): Once the starting material is consumed, add ice and water to the reaction mixture. Transfer the mixture to a separatory funnel.

-

Separation: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound.

Quantitative Data and Characterization

The successful synthesis of the target compound is validated by its physical and spectroscopic properties, which should be consistent with reported literature values.

| Property | Reported Value | Reference |

| Appearance | White to off-white solid | [6] |

| Yield | High (typically >85%) | [5] |

| Melting Point | 92-94 °C | [6][11] |

| Specific Rotation | [α]²⁰/D +8.8° (c = 1.3 in toluene) | [6] |

Final product integrity is confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of the benzyl, tosyl, and aziridine ring protons and carbons.

-

Mass Spectrometry: To verify the molecular weight of the compound.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product, which should be >98% given the nature of the synthesis.

Conclusion

The formation of this compound is a prime example of modern stereospecific synthesis. By employing a modified Wenker approach that begins with a readily available chiral precursor, L-phenylalaninol, the synthesis proceeds with excellent stereocontrol and high efficiency. The mechanism hinges on a base-mediated intramolecular SN2 cyclization, where a tosylamide anion displaces an O-tosyl leaving group. This in-depth understanding of the reaction mechanism and experimental parameters allows researchers to reliably produce this highly valuable and versatile chiral intermediate for applications in pharmaceutical development and complex molecule synthesis.

References

-

Al-Hadedi, A. A. M., & Ghorai, M. K. (2012). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 53(29), 3749-3752. [Link]

-

Balamurugan, R., & Ghorai, M. K. (2009). Domino Ring-Opening/Carboxamidation Reactions of N-Tosyl Aziridines and 2-Halophenols/Pyridinol: Efficient Synthesis of 1,4-Benzo- and Pyrido-oxazepinones. Organic Letters, 12(1), 132-135. [Link]

-

Ghorai, M. K., Kumar, A., & Das, K. (2012). S N 2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 124(5), 1049-1057. [Link]

-

Organic Chemistry Portal. (n.d.). An Improved and Mild Wenker Synthesis of Aziridines. [Link]

-

de Mattos, M. C. S., & Bieber, L. W. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]

-

ResearchGate. (2023). Ring‐opening reaction of aliphatic N‐tosyl aziridines with 4‐hydroxydithiocoumarin. [Link]

-

MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]

-

Wikipedia. (n.d.). Wenker synthesis. [Link]

-

Stewart, A., et al. (2013). Observations on the Modified Wenker Synthesis of Aziridines and the Development of a Biphasic System. The Journal of Organic Chemistry, 78(3), 1279-1287. [Link]

-

Bera, S., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4786. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 98 62596-64-9 [sigmaaldrich.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. labsolu.ca [labsolu.ca]

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine literature review

An In-Depth Technical Guide to (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine: Synthesis, Reactivity, and Applications

Introduction: A Versatile Chiral Building Block

This compound is a chiral, three-membered heterocyclic compound that has emerged as a cornerstone in modern asymmetric synthesis.[1][2] Its structure features a strained aziridine ring, a stereodefined center bearing a benzyl group, and a nitrogen atom activated by a powerful electron-withdrawing p-tolylsulfonyl (tosyl) group. This unique combination of features—high ring strain and activation—renders it an exceptionally versatile electrophile for a wide array of stereoselective transformations.[3][4]

For researchers in synthetic and medicinal chemistry, this compound is not merely a reagent but a strategic tool. Its ability to undergo highly regio- and stereoselective ring-opening reactions provides a reliable pathway to enantiomerically pure, high-value molecules such as amino acids, diamines, and complex nitrogen-containing heterocycles.[5][6] This guide offers a comprehensive overview of its synthesis, core reactivity principles, and its proven applications in the development of complex molecular architectures and potential drug candidates.[1]

Synthesis of this compound

The most common and reliable synthesis of chiral N-tosylaziridines starts from readily available chiral amino alcohols. The underlying logic of this approach is to transfer the stereochemical integrity of the amino alcohol to the final aziridine product via an intramolecular cyclization. This process typically involves two key steps: activation of the hydroxyl group to transform it into a good leaving group, followed by a base-mediated intramolecular SN2 reaction where the nitrogen atom acts as the nucleophile, displacing the leaving group and forming the three-membered ring.

The choice of (S)-phenylalaninol as the starting material directly yields the desired (S)-enantiomer of the target aziridine. The tosyl group is installed first to protect the amine and to activate the nitrogen for the subsequent cyclization.

Experimental Protocol: Synthesis from (S)-Phenylalaninol

This protocol details the two-step synthesis involving N-tosylation followed by an intramolecular cyclization.

Step 1: N-Tosylation of (S)-Phenylalaninol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-phenylalaninol (1.0 eq.) and dissolve it in dichloromethane (CH2Cl2). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (Et3N, 1.2 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq.).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with CH2Cl2. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude N-tosylated amino alcohol.

Step 2: Intramolecular Cyclization (Aziridination)

-

Setup: Dissolve the crude N-tosylated amino alcohol from Step 1 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Base Addition: Add triphenylphosphine (PPh3, 1.5 eq.) followed by the slow, dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.). This is a Mitsunobu-type reaction that activates the alcohol in situ.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 8-12 hours.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.[1]

Caption: Synthetic pathway to the target aziridine.

Core Reactivity: Nucleophilic Ring-Opening

The synthetic utility of this compound is dominated by its behavior as an electrophile in nucleophilic ring-opening reactions.[7] The tosyl group activates the aziridine in two ways: it polarizes the C-N bonds by withdrawing electron density, making the ring carbons more susceptible to nucleophilic attack, and it can stabilize the developing negative charge on the nitrogen atom in the transition state.[4]

These reactions are characterized by high stereoselectivity and predictable regioselectivity.

-

Stereoselectivity: The ring-opening proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the carbon center that is attacked.

-

Regioselectivity: Nucleophilic attack generally occurs at the less sterically hindered carbon atom. In the case of 2-benzyl-1-tosylaziridine, this is the unsubstituted C-3 carbon. However, certain nucleophiles, particularly organocuprates, can favor attack at the more substituted C-2 (benzylic) position.

The general outcome is the formation of a β-functionalized sulfonamide, a valuable synthon in its own right.[8]

Caption: General mechanism of nucleophilic ring-opening.

Experimental Protocol: Ring-Opening with an Organocuprate